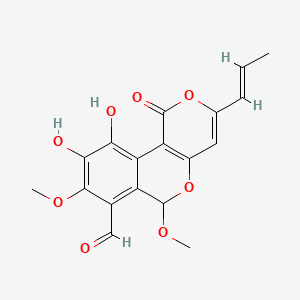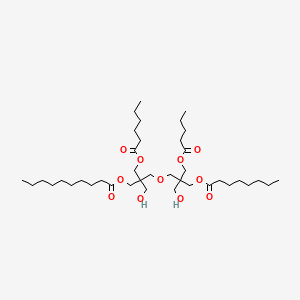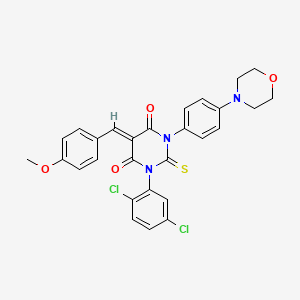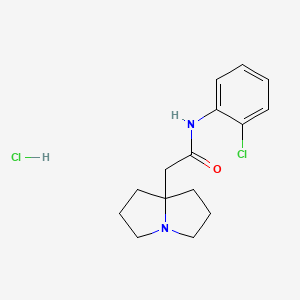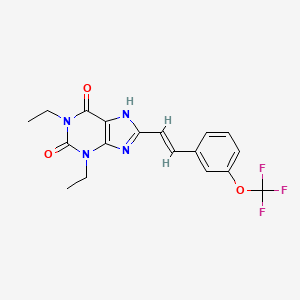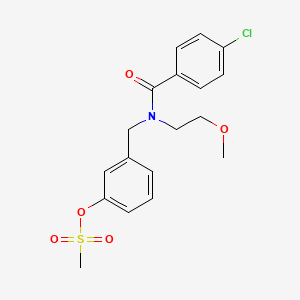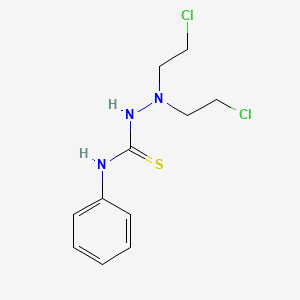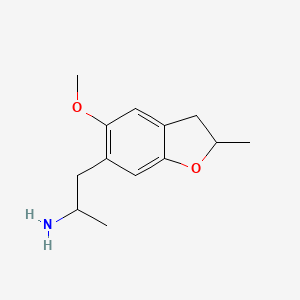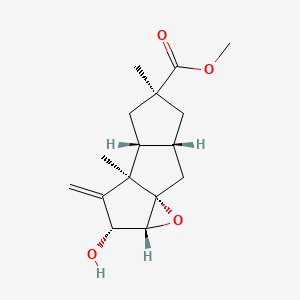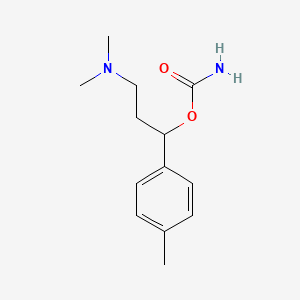
alpha-(2-(Dimethylamino)ethyl)-p-methylbenzyl alcohol carbamate (ester)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-(2-(Dimethylamino)ethyl)-p-methylbenzyl alcohol carbamate (ester) is a complex organic compound that features a carbamate ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(2-(Dimethylamino)ethyl)-p-methylbenzyl alcohol carbamate (ester) typically involves the reaction of p-methylbenzyl alcohol with a carbamoyl chloride derivative in the presence of a base. The reaction conditions often include:
Solvent: Anhydrous conditions using solvents like dichloromethane or tetrahydrofuran.
Base: Common bases include triethylamine or pyridine to neutralize the hydrochloric acid byproduct.
Temperature: The reaction is usually carried out at low temperatures (0-5°C) to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Alpha-(2-(Dimethylamino)ethyl)-p-methylbenzyl alcohol carbamate (ester) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbamate ester into primary amines.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various carbamate derivatives.
Aplicaciones Científicas De Investigación
Alpha-(2-(Dimethylamino)ethyl)-p-methylbenzyl alcohol carbamate (ester) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of polymers and other materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of alpha-(2-(Dimethylamino)ethyl)-p-methylbenzyl alcohol carbamate (ester) involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing inhibitors.
Comparación Con Compuestos Similares
Similar Compounds
- Beta-(2-(Dimethylamino)ethyl)-p-methylbenzyl alcohol carbamate (ester)
- Gamma-(2-(Dimethylamino)ethyl)-p-methylbenzyl alcohol carbamate (ester)
- Delta-(2-(Dimethylamino)ethyl)-p-methylbenzyl alcohol carbamate (ester)
Uniqueness
Alpha-(2-(Dimethylamino)ethyl)-p-methylbenzyl alcohol carbamate (ester) is unique due to its specific structural configuration, which influences its reactivity and interaction with biological targets. Compared to its beta, gamma, and delta analogs, the alpha compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable tool in research and development.
Propiedades
Número CAS |
88384-37-6 |
|---|---|
Fórmula molecular |
C13H20N2O2 |
Peso molecular |
236.31 g/mol |
Nombre IUPAC |
[3-(dimethylamino)-1-(4-methylphenyl)propyl] carbamate |
InChI |
InChI=1S/C13H20N2O2/c1-10-4-6-11(7-5-10)12(17-13(14)16)8-9-15(2)3/h4-7,12H,8-9H2,1-3H3,(H2,14,16) |
Clave InChI |
GSSZSMVRFYOTFX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(CCN(C)C)OC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



